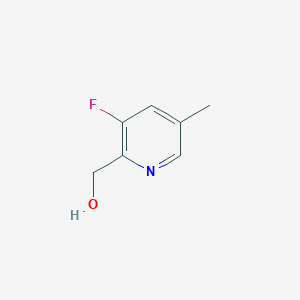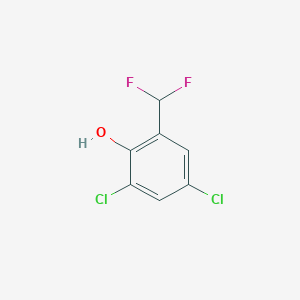
4-Fluoro-3-methylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methylphenylZinc bromide is an organozinc compound that is widely used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenylZinc bromide can be synthesized through the reaction of 4-fluoro-3-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
4-Fluoro-3-methylphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like THF or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to form corresponding ketones or alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or sodium ethoxide to replace the bromide group with other functional groups.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Ketones and Alcohols: Formed through oxidation reactions.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
科学的研究の応用
4-Fluoro-3-methylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and advanced materials.
作用機序
The mechanism of action of 4-Fluoro-3-methylphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the aryl group from the organozinc compound to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired carbon-carbon bond.
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-methylphenylboronic acid
- 4-Fluoro-3-methylphenylmagnesium bromide
- 4-Fluoro-3-methylphenylsilane
Comparison
4-Fluoro-3-methylphenylZinc bromide is unique in its reactivity and selectivity in cross-coupling reactions compared to its boronic acid and magnesium bromide counterparts. While boronic acids are commonly used in Suzuki-Miyaura couplings, organozinc compounds like this compound offer milder reaction conditions and higher functional group tolerance. Compared to organomagnesium compounds, organozinc reagents are less reactive, providing better control over the reaction and reducing the risk of side reactions.
特性
分子式 |
C7H6BrFZn |
|---|---|
分子量 |
254.4 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-methylbenzene-4-ide |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
UDVWWQQUQPTRPB-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C[C-]=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


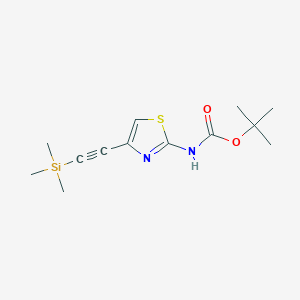
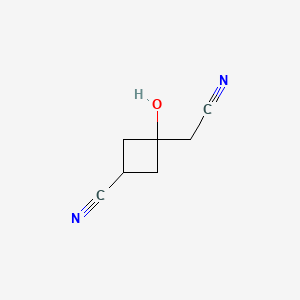
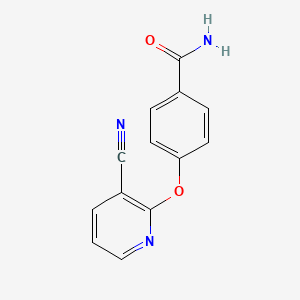
![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)
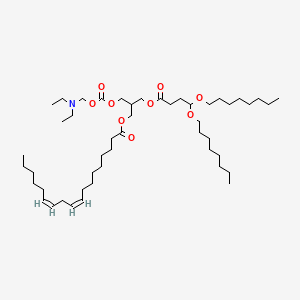
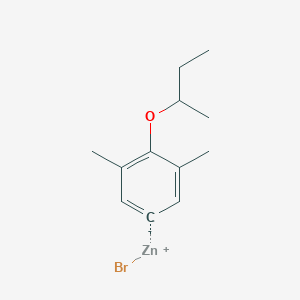
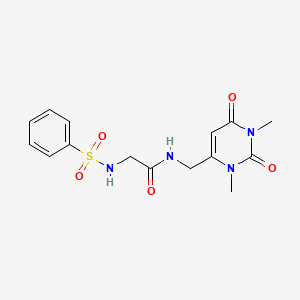
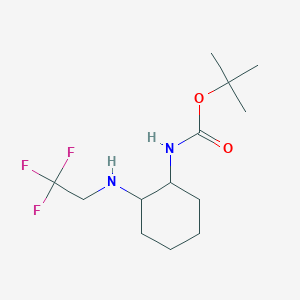



![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)
